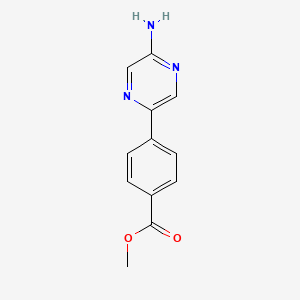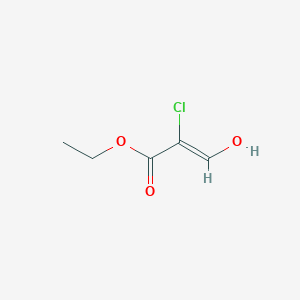
Ethyl 2-chloro-3-hydroxyacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .
化学反应分析
Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted acrylates.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of alcohols.
科学研究应用
Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.
Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C5H7ClO3 |
|---|---|
分子量 |
150.56 g/mol |
IUPAC 名称 |
ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |
InChI 键 |
OQIYGSPEMWMAFA-ARJAWSKDSA-N |
手性 SMILES |
CCOC(=O)/C(=C/O)/Cl |
规范 SMILES |
CCOC(=O)C(=CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


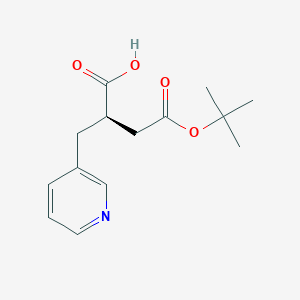

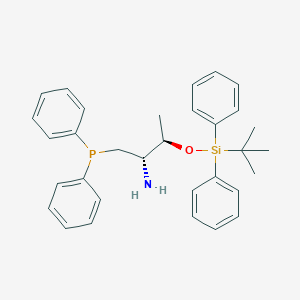
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
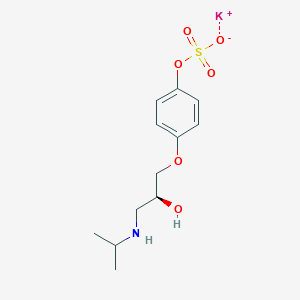
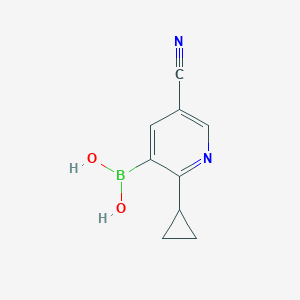
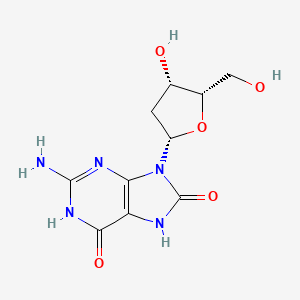
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
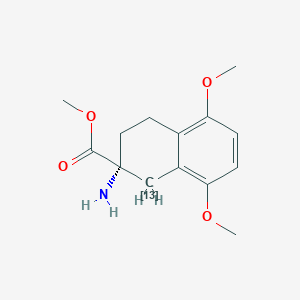
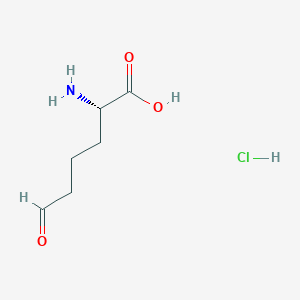

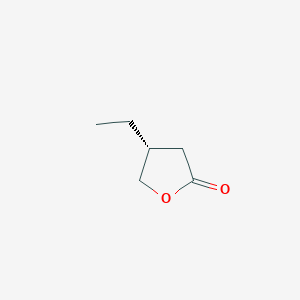
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
